molecular formula C44H58N8O12S B10846201 Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2)

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2)

Cat. No.: B10846201
M. Wt: 923.0 g/mol
InChI Key: FNBOPWDKOOFHTM-LBNFHWTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) is a synthetic peptide composed of seven amino acids: acetylated cysteine, isoleucine, tyrosine, lysine, tyrosine, and phenylalanine with a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of peptides like Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: The nitro group on phenylalanine can be reduced to an amino group.

    Substitution: The hydroxyl group on tyrosine can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used for cysteine oxidation.

    Reduction: Catalytic hydrogenation or zinc in acetic acid can reduce the nitro group.

    Substitution: Nucleophiles like alkyl halides can react with the hydroxyl group on tyrosine.

Major Products

    Oxidation: Formation of cystine through disulfide bonds.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of alkylated tyrosine derivatives.

Scientific Research Applications

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) involves its interaction with specific molecular targets. The nitro group on phenylalanine can participate in redox reactions, while the cysteine residue can form disulfide bonds, affecting protein structure and function. The peptide can also interact with enzymes and receptors, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ac-Cys-Ile-Tyr-Lys-Tyr-Phe: Lacks the nitro group, making it less reactive in redox reactions.

    Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-Cl): Contains a chlorine atom instead of a nitro group, altering its chemical properties.

    Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-OH): Has a hydroxyl group, which affects its reactivity and interactions.

Uniqueness

Ac-Cys-Ile-Tyr-Lys-Tyr-Phe(4-NO2) is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This modification can enhance its utility in various research applications, making it a valuable tool for scientists .

Properties

Molecular Formula

C44H58N8O12S

Molecular Weight

923.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-nitrophenyl)propanoic acid

InChI

InChI=1S/C44H58N8O12S/c1-4-25(2)38(51-42(59)37(24-65)46-26(3)53)43(60)49-35(22-29-12-18-32(55)19-13-29)40(57)47-33(7-5-6-20-45)39(56)48-34(21-28-10-16-31(54)17-11-28)41(58)50-36(44(61)62)23-27-8-14-30(15-9-27)52(63)64/h8-19,25,33-38,54-55,65H,4-7,20-24,45H2,1-3H3,(H,46,53)(H,47,57)(H,48,56)(H,49,60)(H,50,58)(H,51,59)(H,61,62)/t25?,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

FNBOPWDKOOFHTM-LBNFHWTGSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CS)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O)NC(=O)C(CS)NC(=O)C

Origin of Product

United States

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